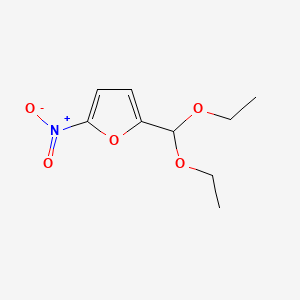

2-(Diethoxymethyl)-5-nitrofuran

Description

2-(Diethoxymethyl)-5-nitrofuran is a nitrofuran derivative characterized by a diethoxymethyl substituent at the 2-position of the 5-nitrofuran ring. Nitrofuran derivatives are renowned for their broad-spectrum antimicrobial properties, acting via nitroreductase-mediated generation of reactive intermediates that damage microbial DNA . The diethoxymethyl group, an acetal, may influence the compound’s stability, lipophilicity, and bioavailability compared to esters (e.g., diacetates) or amides .

Properties

IUPAC Name |

2-(diethoxymethyl)-5-nitrofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-3-13-9(14-4-2)7-5-6-8(15-7)10(11)12/h5-6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOCEYGKBVVPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(O1)[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188088 | |

| Record name | Furan, 2-(diethoxymethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3455-50-3 | |

| Record name | Furan, 2-(diethoxymethyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003455503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-(diethoxymethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-5-nitrofuran typically involves the nitration of a furan derivative followed by the introduction of the diethoxymethyl group. One common method includes the following steps:

Nitration: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Diethoxymethylation: The nitrated furan is then reacted with diethyl orthoformate in the presence of an acid catalyst to introduce the diethoxymethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Batch or Continuous Nitration: Using large reactors to ensure uniform nitration of the furan derivative.

Purification: The nitrated product is purified through crystallization or distillation.

Diethoxymethylation: The purified nitrated furan is then subjected to diethoxymethylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-5-nitrofuran undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 2-(Diethoxymethyl)-5-aminofuran.

Substitution: Formation of various substituted furans depending on the reagents used.

Scientific Research Applications

2-(Diethoxymethyl)-5-nitrofuran has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its use in developing new antibiotics and antifungal agents.

Biology: It is used in biological studies to understand the mechanism of action of nitrofuran derivatives and their effects on microbial cells.

Industry: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-5-nitrofuran involves the interaction of its nitro group with microbial enzymes. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Diethoxymethyl)-5-nitrofuran with key analogs:

Biological Activity

2-(Diethoxymethyl)-5-nitrofuran is a synthetic organic compound classified within the nitrofuran family. Its structure features a nitro group attached to a furan ring, along with a diethoxymethyl substituent. This unique configuration suggests potential biological applications, particularly in medicinal chemistry, due to the compound's known antibacterial and antifungal properties.

- Molecular Formula : C₁₁H₁₅N₃O₅

- Molecular Weight : 215.20 g/mol

- CAS Number : 3455-50-3

Synthesis

The synthesis of this compound typically involves two main steps:

- Nitration of Furan : The furan ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 5-position.

- Diethoxymethylation : The resulting nitrated furan is reacted with diethyl orthoformate in the presence of an acid catalyst to introduce the diethoxymethyl group at the 2-position.

Antimicrobial Properties

Research indicates that nitrofuran derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. The mechanism of action typically involves the reduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that can damage DNA and proteins, thus inhibiting microbial growth.

Comparative Analysis with Other Nitrofurans

| Compound | Activity Type | Notable Uses |

|---|---|---|

| Nitrofurantoin | Antibiotic | Used for urinary tract infections |

| Furazolidone | Antibacterial/Antiprotozoal | Treats bacterial and protozoal infections |

| Nitrofurazone | Topical Antibacterial | Used in wound care |

| This compound | Potential Antibacterial/Fungal | Under investigation for new antibiotics |

Case Studies and Research Findings

- Mechanism of Action : Studies have shown that the nitro group in this compound can be reduced by microbial enzymes, leading to the generation of reactive species that disrupt cellular functions.

- Stability and Efficacy : In vitro assays have demonstrated that this compound maintains stability under physiological conditions while exhibiting significant antimicrobial efficacy against various pathogens .

- Potential Applications : Ongoing research is exploring its potential as a lead compound for developing new antibiotics targeting resistant strains of bacteria .

Toxicity and Safety Profile

Preliminary studies suggest that while this compound shows promising biological activity, further investigations are necessary to evaluate its toxicity profile comprehensively. Toxicological assessments are critical for determining safe dosage levels for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.